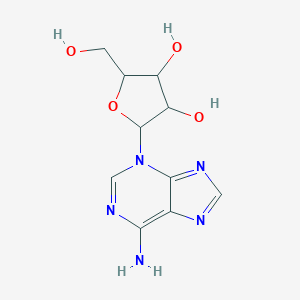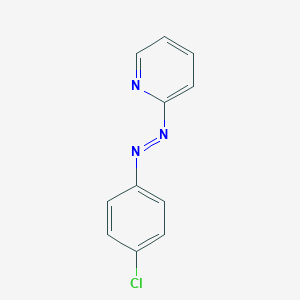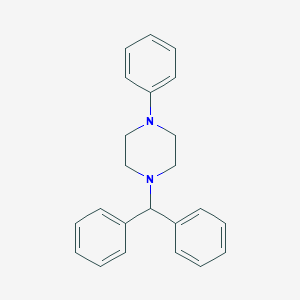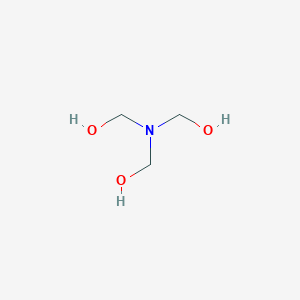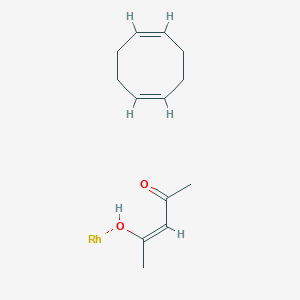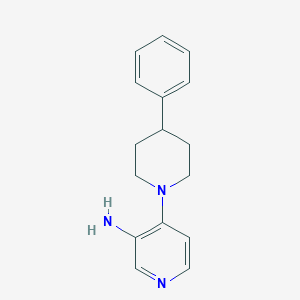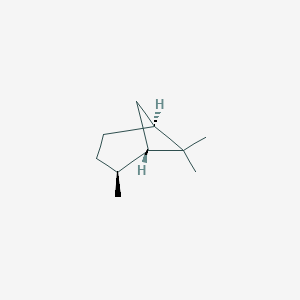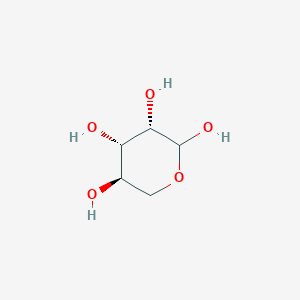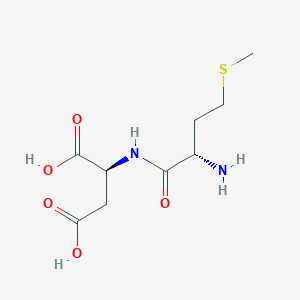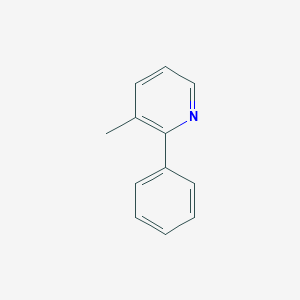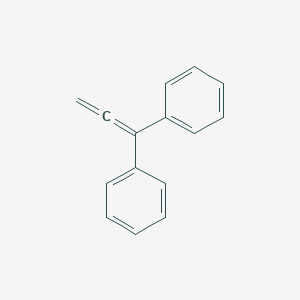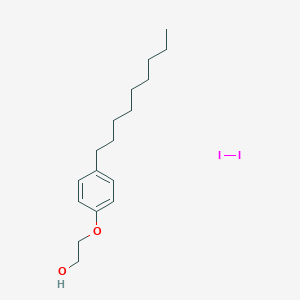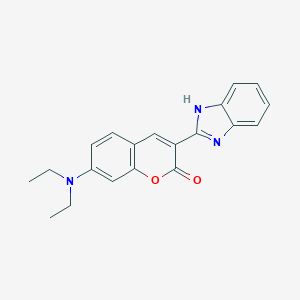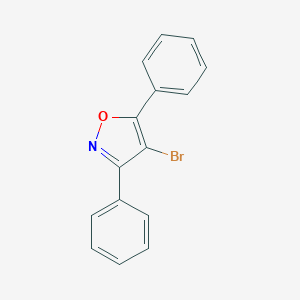
4-Bromo-3,5-diphenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,5-diphenylisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of isoxazole and contains two phenyl rings and a bromine atom attached to the isoxazole ring. In
Mécanisme D'action
The mechanism of action of 4-Bromo-3,5-diphenylisoxazole involves the selective inhibition of glutamate receptors. Specifically, this compound binds to a site on the receptor known as the ion channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in neuronal excitability and has been shown to have neuroprotective effects in various models of neurological disease.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Bromo-3,5-diphenylisoxazole have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound selectively inhibits the activity of glutamate receptors without affecting other neurotransmitter systems. In vivo studies have shown that 4-Bromo-3,5-diphenylisoxazole has neuroprotective effects in various models of neurological disease, including stroke, traumatic brain injury, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-Bromo-3,5-diphenylisoxazole is its selectivity for glutamate receptors. This selectivity allows researchers to study the role of these receptors in various neurological processes without affecting other neurotransmitter systems. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several future directions for research on 4-Bromo-3,5-diphenylisoxazole. One area of interest is the development of more potent and selective inhibitors of glutamate receptors. Another area of interest is the exploration of the neuroprotective effects of this compound in other models of neurological disease, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of novel drug delivery systems for 4-Bromo-3,5-diphenylisoxazole to improve its pharmacokinetic properties and increase its efficacy in vivo.
Conclusion:
In conclusion, 4-Bromo-3,5-diphenylisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a selective inhibitor of glutamate receptors and has been shown to have neuroprotective effects in various models of neurological disease. While there are limitations to the use of 4-Bromo-3,5-diphenylisoxazole in lab experiments, there are several future directions for research on this compound that hold promise for the development of novel therapies for neurological disease.
Méthodes De Synthèse
The synthesis of 4-Bromo-3,5-diphenylisoxazole involves the reaction of 3,5-diphenylisoxazole with bromine in the presence of a catalyst such as iron (III) bromide. This reaction takes place under reflux conditions and yields 4-Bromo-3,5-diphenylisoxazole as a yellow crystalline solid.
Applications De Recherche Scientifique
4-Bromo-3,5-diphenylisoxazole has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of neuroscience, where it is used as a tool to study the role of glutamate receptors in the brain. Glutamate receptors are responsible for mediating the majority of excitatory neurotransmission in the brain, and 4-Bromo-3,5-diphenylisoxazole has been shown to selectively inhibit the activity of these receptors.
Propriétés
Numéro CAS |
10557-78-5 |
|---|---|
Nom du produit |
4-Bromo-3,5-diphenylisoxazole |
Formule moléculaire |
C15H10BrNO |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
4-bromo-3,5-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10BrNO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
KBTBIQOIEHEJNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



